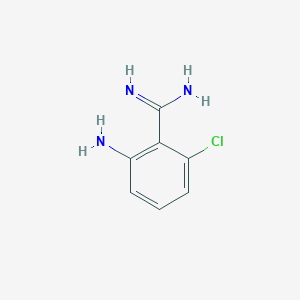

2-Amino-6-chlorobenzimidamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8ClN3 |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-amino-6-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C7H8ClN3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H3,10,11) |

InChI Key |

NLRWUJVXLSCTLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)N |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 2 Amino 6 Chlorobenzimidamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 2-Amino-6-chlorobenzimidamide is substituted with both an activating amino group and a deactivating, ortho-, para-directing chloro group. The interplay of these substituents governs the regioselectivity and feasibility of electrophilic aromatic substitution reactions. While the amino group strongly activates the ring towards electrophilic attack, primarily at the positions ortho and para to it, the steric hindrance and electronic effects of the adjacent amidine and chloro groups play a crucial role.

Research into the electrophilic substitution of similarly substituted aromatic systems suggests that reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation would likely proceed at the C4 and C5 positions, which are ortho and para to the activating amino group. However, the precise reaction conditions, including the choice of catalyst and solvent, would be critical in controlling the outcome and minimizing the formation of undesired isomers.

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at the C6 position of the benzimidamide ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent amidine moiety can facilitate the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex.

A variety of nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of derivatives. These include amines, alkoxides, and thiolates, which would yield the corresponding amino, alkoxy, and thioether derivatives, respectively. The reactivity of the chlorine atom can be further enhanced by the presence of electron-withdrawing groups on the nucleophile or by employing forcing reaction conditions, such as high temperatures or the use of a strong base.

Transformations Involving the Amidine Moiety

The amidine functional group is a key reactive center in this compound, offering multiple sites for chemical modification.

Acylation and Alkylation Reactions of the Amino Group

The primary amino group at the C2 position is a nucleophilic site that can readily undergo acylation and alkylation reactions. Acylation with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. Similarly, alkylation with alkyl halides or other alkylating agents would lead to the formation of secondary or tertiary amines at this position. These reactions provide a straightforward method for introducing a wide variety of functional groups and for modulating the electronic and steric properties of the molecule.

Reactions of the Imidamide Nitrogen Atoms

The nitrogen atoms within the imidamide portion of the molecule also possess nucleophilic character and can participate in various reactions. For instance, they can be alkylated or acylated, although their reactivity may be lower than that of the exocyclic amino group. The specific site of reaction would depend on the reaction conditions and the nature of the electrophile.

Cyclocondensation Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both amino and amidine functionalities in a specific arrangement, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.

Annulation Reactions with Bifunctional Reagents

In-depth Analysis of this compound Reveals Scant Scientific Data

A thorough investigation into the chemical compound this compound has revealed a significant lack of available scientific literature, preventing a detailed analysis of its chemical properties and reaction pathways as requested. Despite extensive searches for data pertaining to its reactivity, derivatization, and mechanistic studies, no specific research findings for this particular compound could be located.

The inquiry sought to build a comprehensive article structured around the specific reactivity and derivatization chemistry of this compound, with a focus on the synthesis of pyrimidine, triazine, and other condensed derivatives, as well as mechanistic investigations into its key reaction pathways, including kinetic studies and the identification of reaction intermediates.

However, database searches yielded information on structurally related but distinct molecules. These included various chloro-amino substituted benzamides, benzimidazoles, and benzothiazoles. While these compounds share some structural similarities, the core "benzimidamide" functional group of the requested molecule is what defines its specific chemical nature. The reactivity and synthetic utility of an imidamide are fundamentally different from those of amides, imidazoles, or thiazoles. Therefore, extrapolating data from these related compounds would not provide a scientifically accurate or valid representation of this compound and would fall outside the strict parameters of the requested analysis.

The absence of published research on the synthesis of heterocyclic derivatives like pyrimidines and triazines from this compound, coupled with a lack of any kinetic or mechanistic studies, makes it impossible to construct the specified scientific article. The requested data tables and detailed research findings could not be generated as no source material for this specific compound was found.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for unambiguous assignment of proton and carbon signals and for establishing the connectivity within a molecule. However, specific 2D NMR spectra for 2-Amino-6-chlorobenzimidamide have not been published.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data from structurally related compounds. It is important to note that these are estimations and require experimental verification.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (3) | 7.0 - 7.5 | 120 - 130 |

| Aromatic CH (4) | 6.8 - 7.3 | 125 - 135 |

| Aromatic CH (5) | 7.0 - 7.5 | 120 - 130 |

| C1-NH₂ | 5.0 - 7.0 (broad) | - |

| C=NH | 8.0 - 9.0 (broad) | 150 - 160 |

| C=N-H | 7.5 - 8.5 (broad) | - |

| C1 | - | 115 - 125 |

| C2 (C-NH₂) | - | 145 - 155 |

| C6 (C-Cl) | - | 130 - 140 |

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules, such as bond rotations or ring inversions, that occur on the NMR timescale. There are no published DNMR studies for this compound to analyze its conformational dynamics in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Specific experimental FT-IR and Raman spectra for this compound are not available in the public domain. However, based on its functional groups (amino, imino, chloro, and benzene (B151609) ring), characteristic vibrational frequencies can be predicted.

The following table outlines the expected regions for key vibrational modes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman |

| Amino (NH₂) | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | 3500 - 3300 |

| N-H Scissoring | 1650 - 1580 | 1650 - 1580 | |

| Imine (C=NH) | C=N Stretch | 1690 - 1640 | 1690 - 1640 |

| N-H Bend | 1550 - 1480 | 1550 - 1480 | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | 1600 - 1450 | |

| Chloro (C-Cl) | C-Cl Stretch | 800 - 600 | 800 - 600 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of a compound's elemental composition and for elucidating its structure through fragmentation analysis. This method provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Molecular Formula Confirmation

The first step in the HRMS analysis of this compound would be to determine its exact mass. The molecular formula for this compound is C₇H₇ClN₄. The theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

This experimentally determined exact mass would then be compared to the theoretical mass calculated for the proposed molecular formula. A close agreement between the experimental and theoretical masses, typically with a mass error of less than 5 ppm, provides strong evidence for the correct elemental composition of the compound. For instance, the exact mass of the protonated molecule, [M+H]⁺, would be measured and compared to the calculated value.

Fragment Analysis

Following the confirmation of the molecular formula, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the compound's structure. By analyzing the m/z values of the fragment ions, the different structural components of the molecule can be identified.

For this compound, fragmentation would likely be initiated by the cleavage of the weaker bonds in the molecule. Potential fragmentation pathways could involve the loss of ammonia (B1221849) (NH₃), the cyanamide (B42294) group (CN₂H₂), or the cleavage of the benzimidazole (B57391) ring structure. The high resolution of the mass spectrometer allows for the determination of the elemental composition of each fragment ion, which is crucial for proposing and confirming the fragmentation pathways.

Below is a hypothetical data table illustrating the kind of information that would be obtained from an HRMS analysis of this compound.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Elemental Formula |

| [M+H]⁺ | 183.0432 | 183.0430 | -1.1 | C₇H₈ClN₄ |

| [M+H-NH₃]⁺ | 166.0166 | 166.0164 | -1.2 | C₇H₅ClN₃ |

| [M+H-CN₂H₂]⁺ | 141.0268 | 141.0267 | -0.7 | C₇H₆ClN |

It is important to note that the fragmentation patterns can be complex and may be influenced by the specific ionization technique and collision energy used in the experiment. A detailed analysis of the fragmentation data, often aided by computational tools, is necessary for the complete structural elucidation of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern the compound's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A typical DFT study on 2-amino-6-chlorobenzimidamide would involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy structure.

Electronic Properties: Calculation of key parameters that describe the molecule's electronic nature.

A hypothetical table of calculated ground state properties for this compound using a common DFT functional like B3LYP with a 6-31G(d,p) basis set might look like this:

| Property | Hypothetical Value | Description |

| Total Energy | [Value] a.u. | The total electronic energy of the optimized molecule. |

| HOMO Energy | [Value] eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | [Value] eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | [Value] eV | The energy difference between the HOMO and LUMO, related to chemical reactivity and stability. |

| Dipole Moment | [Value] Debye | A measure of the overall polarity of the molecule. |

These calculations would elucidate the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards other chemical species.

Ab Initio Methods for Electronic Excitation Analysis

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, they can provide highly accurate results, especially for excited state properties. For this compound, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed.

An analysis of electronic excitations would help in understanding the molecule's response to light, which is crucial for interpreting its UV-Vis absorption spectrum. The calculations would yield information on:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher energy one.

Oscillator Strengths: The probability of a particular electronic transition occurring.

A theoretical UV-Vis spectrum could be generated from these calculations, predicting the wavelengths at which the molecule absorbs light most strongly.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energies

To understand how this compound might be synthesized or how it participates in a chemical reaction, one would computationally model the reaction pathway. This involves:

Identifying Reactants, Products, and Intermediates: Defining the starting materials, final products, and any transient species formed during the reaction.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to find the precise geometry and energy of this state.

Calculating Activation Energies: The activation energy is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Solvent Effects on Reactivity

Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, surrounding the solute molecule. This is more computationally intensive but can provide a more detailed picture of solute-solvent interactions, such as hydrogen bonding.

For a polar molecule like this compound, the choice of solvent would be expected to have a notable impact on its reactivity and conformational preferences.

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable bonds, like the amino group in this compound, can exist in different spatial arrangements called conformations.

Conformational Analysis: This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to identify the most stable forms.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, an MD simulation can show how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in water or another solvent). This can reveal the preferred conformations and the flexibility of the molecule.

A summary of potential low-energy conformers and their relative energies could be presented in a table:

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 | [Angle] | 0.0 |

| 2 | [Angle] | [Value] |

| 3 | [Angle] | [Value] |

This analysis is crucial for understanding how the molecule might interact with a biological target, such as a protein's active site.

Scientific Article on this compound Forthcoming; Insufficient Data for Full Computational Analysis

Efforts to compile a comprehensive scientific article on the chemical compound this compound are currently underway. However, a thorough review of available scientific literature has revealed a significant gap in data pertaining to specific computational and theoretical investigations of this molecule.

While the foundational aspects of the compound's synthesis, characterization, and potential applications are being documented, there is a notable absence of published research focusing on its Quantitative Structure-Reactivity Relationships (QSRR) and detailed supramolecular interactions, including crystal packing predictions.

QSRR studies are computational methods that aim to correlate a compound's structural or physicochemical properties with its reactivity. researchgate.netrutgers.edu These analyses are valuable for predicting the behavior of new molecules and understanding reaction mechanisms. researchgate.netrutgers.edu Methodologies such as multiple linear regression and principal component analysis are often employed, using descriptors like electronic and topological parameters to build predictive models. researchgate.net For a series of aminobenzimidazole derivatives, 4D-QSAR models have been used to understand their activity as enzyme inhibitors, providing insights for future drug design. nih.gov

Similarly, the study of supramolecular interactions and crystal packing is crucial for understanding how molecules arrange themselves in the solid state, which influences properties like solubility and stability. mdpi.comresearchgate.net These investigations typically involve single-crystal X-ray diffraction and can be complemented by computational tools like Hirshfeld surface analysis to visualize and quantify intermolecular contacts such as hydrogen bonding and π–π stacking. nih.gov Research on related halogenated benzimidazole (B57391) structures, for instance, has detailed how different halogen substitutions can influence crystal packing through varied intermolecular interactions like C–H···π or halogen···nitrogen contacts. mdpi.comresearchgate.net The crystal structure of benzimidazole derivatives is often stabilized by a network of hydrogen bonds and other weak interactions. nih.govresearchgate.net

Despite the availability of these analytical techniques and their application to structurally related benzimidazole compounds nih.govmdpi.com, specific studies detailing the QSRR or predicting the crystal packing of this compound have not been identified in the current body of scientific literature.

As a result, the forthcoming article will be unable to include the sections on "Quantitative Structure-Reactivity Relationships (QSRR)" and "Supramolecular Interactions and Crystal Packing Predictions" with the level of detail and specific data initially planned. The scientific community awaits further research to elucidate these important computational and theoretical aspects of this compound.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development

Chromatography is the cornerstone for the separation and analysis of 2-Amino-6-chlorobenzimidamide from potential impurities and complex matrices. The development of robust chromatographic methods is paramount for reliable quantitative analysis and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and performing quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. The development of an HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity. wu.ac.th

For a compound like this compound, a C8 or C18 column is typically employed. The mobile phase often consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to separate the main compound from any process-related impurities or degradation products. wu.ac.thnih.gov UV detection is commonly set at a wavelength where the analyte exhibits maximum absorbance, often between 210-280 nm for aromatic compounds. nih.govalmacgroup.com Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. nih.govnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 265 nm |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound is challenging due to the presence of active hydrogens in the amino and imide functional groups. sigmaaldrich.com These groups can cause poor peak shape and strong adsorption onto the GC column. To overcome this, derivatization is a necessary prerequisite. This process involves a chemical reaction to convert the polar functional groups into less polar, more volatile derivatives suitable for GC analysis. sigmaaldrich.comnih.gov

Common derivatization approaches for amino groups include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, or acylation. sigmaaldrich.com The choice of derivatizing agent is crucial for achieving a stable derivative and ensuring a complete reaction.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced analytical power, particularly for the analysis of complex mixtures where chromatographic resolution alone may be insufficient.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the definitive identification and quantification of this compound, especially at trace levels in complex biological or environmental samples. anu.edu.aunih.gov The liquid chromatograph separates the compound from the matrix, after which the mass spectrometer provides mass-to-charge ratio (m/z) information, confirming the identity of the analyte. researchgate.net

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for accurate quantification even in the presence of co-eluting interferences. mdpi.comresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting |

| Chromatography | RP-HPLC (as per Table 1) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Analyzer | Triple Quadrupole (QqQ) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | Specific fragment ions |

| Collision Gas | Argon |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. nih.gov For the analysis of this compound, the compound must first be derivatized to increase its volatility and thermal stability. nih.govresearchgate.net

Following derivatization, the sample is injected into the GC, where the derivative is separated on a capillary column. The eluent then enters the mass spectrometer, which is typically operated in Electron Impact (EI) ionization mode. researchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for unambiguous identification by comparison to a spectral library. For quantitative analysis, Selected Ion Monitoring (SIM) is often used, where the instrument is set to detect only a few characteristic ions of the derivative, thereby increasing sensitivity and selectivity. researchgate.net

Table 3: General GC-MS Method Outline for Derivatized this compound

| Step | Description |

| 1. Derivatization | Reaction with a silylating or acylating agent (e.g., MTBSTFA) to block polar N-H groups. |

| 2. GC Separation | Capillary column (e.g., DB-5ms), temperature-programmed oven ramp. |

| 3. Ionization | Electron Impact (EI) at 70 eV. |

| 4. MS Detection | Full scan for identification or Selected Ion Monitoring (SIM) for quantification. |

Strategies for Derivatization to Enhance Detection and Separation

Derivatization is a key strategy employed in the analysis of this compound, particularly for GC-based methods and sometimes to improve performance in LC methods. The primary goals of derivatization are to improve chromatographic behavior (e.g., peak shape, resolution) and enhance detector sensitivity. sigmaaldrich.comresearchgate.net

For GC analysis, the conversion of the polar amino and imide groups into nonpolar derivatives is essential. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective as they create stable TBDMS derivatives that are less prone to hydrolysis than TMS derivatives. sigmaaldrich.com Acylation with reagents like pentafluoropropionic anhydride (B1165640) can also be used, which introduces fluorinated groups that can enhance detection by an electron capture detector (ECD). nih.govresearchgate.net

For HPLC, derivatization can be employed to introduce a fluorescent tag to the molecule, enabling highly sensitive fluorescence detection. nih.gov Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amino group, leading to derivatives with excellent detection limits. mdpi.com In LC-MS, while often not strictly necessary, derivatization can be used to improve ionization efficiency and chromatographic retention on reversed-phase columns. nih.gov

Table 4: Comparison of Common Derivatization Strategies for Amino Groups

| Derivatization Type | Reagent Example | Primary Application | Advantages |

| Silylation | MTBSTFA | GC-MS | Creates volatile and thermally stable derivatives. sigmaaldrich.com |

| Acylation | Alkyl Chloroformates | GC-MS, HPLC | Good for GC; can introduce chromophores for UV detection in HPLC. nih.gov |

| Fluorescent Labeling | Dansyl Chloride, FMOC | HPLC-Fluorescence | Greatly enhances sensitivity for trace analysis. nih.govmdpi.com |

| Carbamoylation | Urea | LC-MS | Can improve reversed-phase retention and ionization efficiency. nih.gov |

Pre-column and Post-column Derivatization Approaches

Derivatization techniques in high-performance liquid chromatography (HPLC) are broadly categorized into pre-column and post-column approaches. actascientific.comactascientific.com Each strategy offers distinct advantages and is selected based on the analyte's properties, the complexity of the sample matrix, and the desired analytical outcome. The primary goal of derivatization is often to append a chromophore or fluorophore to the target molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors. thermofisher.comresearchgate.net It can also improve the chromatographic behavior of polar compounds. thermofisher.comresearchgate.net

Pre-column Derivatization

In this approach, the derivatization reaction is carried out before the sample is injected into the HPLC system. thermofisher.com This method is widely employed due to its versatility and the commercial availability of a vast array of derivatizing agents. rsc.org A significant advantage of pre-column derivatization is that any excess reagent or by-products can be removed before analysis, preventing potential interference with the chromatographic separation. academicjournals.org Furthermore, since the derivatization is performed offline, there are fewer constraints on the reaction conditions, such as temperature and time. nih.gov

For this compound, the primary aromatic amine group is the principal target for derivatization. Reagents that react specifically with primary amines can be used to introduce a detectable tag. This not only enhances sensitivity but can also improve the retention of this polar compound on reversed-phase HPLC columns. thermofisher.com

Post-column Derivatization

Conversely, post-column derivatization involves the reaction of the analyte with a derivatizing agent after it has been separated on the HPLC column and before it reaches the detector. actascientific.compickeringlabs.com This technique is particularly useful for analytes that are difficult to derivatize in a pre-column setup or when the derivatives are unstable. nih.gov A key benefit of post-column derivatization is the elimination of potential chromatographic interference from reagent by-products, as the separation has already occurred. pickeringlabs.com

The implementation of post-column derivatization requires a more complex instrumental setup, including a reagent pump, a mixing tee, and a reaction coil to allow for the completion of the reaction before detection. pickeringlabs.comnih.gov The reaction must be rapid and reproducible to ensure accurate quantification. pickeringlabs.com For this compound, a post-column reaction could target the amine functionality after its separation from other components in a sample matrix.

Interactive Table 1: Comparison of Pre-column and Post-column Derivatization Approaches

| Feature | Pre-column Derivatization | Post-column Derivatization |

| Reaction Time | More flexible, can be longer. | Must be rapid and reproducible. |

| Reagent By-products | Can be removed before injection. | May interfere with detection if they are detectable. |

| Derivative Stability | Derivatives must be stable throughout chromatography. | Only need to be stable for the time to reach the detector. |

| Instrumentation | Standard HPLC system. | Requires additional pump, mixer, and reaction coil. |

| Automation | Easily automated with modern autosamplers. | Can be more complex to automate. |

| Applicability | Wide range of reagents available. | Suitable for analytes that are difficult to separate from their derivatives. |

Selection of Derivatizing Agents for Specific Analytes

The choice of a derivatizing agent is critical and depends on the functional groups present in the analyte, the desired detection method (UV or fluorescence), and the required sensitivity. For an analyte such as this compound, the primary aromatic amine group is the most reactive site for many common derivatizing agents. nih.govnih.gov

Common Derivatizing Agents for Primary Aromatic Amines:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.comlibretexts.org This reaction is fast and can be used in both pre-column and post-column modes. nih.gov However, the derivatives can sometimes be unstable. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to produce stable and highly fluorescent derivatives. researchgate.netsci-hub.box This reagent is often used in pre-column derivatization. sci-hub.box

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield fluorescent derivatives. rsc.orgnih.gov The derivatives are generally stable, making this reagent suitable for pre-column derivatization. nih.gov

Benzoyl Chloride: This reagent can be used to derivatize amines to form benzamides, which have strong UV absorbance. nih.gov This is a useful, cost-effective option when fluorescence detection is not required or available.

2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with primary and secondary amines to form dinitrophenyl derivatives that are strongly UV-active. libretexts.org

The presence of the chloro-substituent and the benzimidamide core in this compound may influence the reactivity of the amine group and the chromatographic properties of its derivatives. Therefore, method development and optimization are essential to select the most appropriate derivatizing agent and reaction conditions.

Research Findings on Structurally Related Compounds:

Studies on other aromatic amines and benzimidazole (B57391) derivatives provide valuable insights. For instance, the analysis of various primary aromatic amines has been successfully achieved using novel pre-column fluorescent derivatization reagents, leading to excellent sensitivity with detection limits in the nanomolar range. nih.gov HPLC methods for benzimidazole derivatives often utilize reversed-phase columns with UV detection, and the choice of mobile phase is critical for achieving satisfactory separation. nih.govresearchgate.netresearchgate.netptfarm.pl These findings suggest that a similar approach, likely involving pre-column derivatization to enhance detectability, would be a promising strategy for the analysis of this compound.

Interactive Table 2: Characteristics of Common Derivatizing Agents for Aromatic Amines

| Derivatizing Agent | Target Functional Group | Detection Method | Key Advantages | Potential Considerations |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | Fast reaction, high sensitivity. nih.govlibretexts.org | Derivatives can be unstable. nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence | Stable derivatives, high sensitivity. researchgate.netsci-hub.box | Reagent itself can be fluorescent. |

| Dansyl Chloride | Primary and secondary amines, phenols | Fluorescence | Stable derivatives. rsc.orgnih.gov | Can react with other functional groups. nih.gov |

| Benzoyl Chloride | Primary and secondary amines | UV | Cost-effective, stable derivatives. nih.gov | Lower sensitivity than fluorescence. |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary and secondary amines | UV | Forms strongly UV-active derivatives. libretexts.org |

Role As a Synthetic Intermediate and Scaffold for Novel Chemical Entity Development

Utilization in the Construction of Complex Heterocyclic Systems

The 2-Amino-6-chlorobenzimidazole scaffold is a valuable starting material for the synthesis of a variety of more complex heterocyclic systems. The nucleophilic amino group readily participates in reactions with a range of electrophiles, leading to the formation of new ring systems fused to or substituted on the benzimidazole (B57391) core.

One common strategy involves the reaction of the 2-amino group with bifunctional reagents to construct new heterocyclic rings. For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrimido[1,2-a]benzimidazoles, a class of compounds with diverse biological activities. Similarly, condensation with α-haloketones can yield imidazo[1,2-a]benzimidazoles.

The synthesis of fused triazine systems has also been reported, starting from 2-aminobenzimidazole (B67599) derivatives. These reactions often involve cyclization with reagents such as cyanogen (B1215507) bromide or substituted thioureas, followed by further chemical transformations. The chloro substituent at the 6-position can be retained in the final product or can be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the latter often requires specific activation.

A summary of representative heterocyclic systems synthesized from 2-aminobenzimidazole scaffolds is presented in the table below.

| Starting Material Scaffold | Reagent(s) | Resulting Heterocyclic System |

| 2-Aminobenzimidazole | β-Dicarbonyl Compounds | Pyrimido[1,2-a]benzimidazole |

| 2-Aminobenzimidazole | α-Haloketones | Imidazo[1,2-a]benzimidazole |

| 2-Aminobenzimidazole | Cyanogen Bromide | Aminotriazino[1,2-a]benzimidazole |

| 2-Aminobenzimidazole | Isothiocyanates | Substituted Thiazolo[3,2-a]benzimidazole |

Design and Synthesis of Derivatives for Chemical Library Generation

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science. The 2-Amino-6-chlorobenzimidazole scaffold is well-suited for this purpose due to its multiple points of diversification. The primary amino group, the N-H of the imidazole (B134444) ring, and the aromatic ring can all be functionalized to create a large number of structurally diverse derivatives.

Libraries of 2-aminobenzimidazole derivatives have been synthesized using combinatorial chemistry approaches. pharmaffiliates.com For example, the 2-amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents. researchgate.net Microwave-assisted synthesis has been employed to accelerate the preparation of these derivatives, allowing for the rapid generation of compound libraries. pharmaffiliates.com

The general scheme for the generation of a chemical library from 2-Amino-6-chlorobenzimidazole is depicted below:

Diversification at the 2-amino position: Reaction with a library of carboxylic acids, sulfonyl chlorides, or isocyanates.

Diversification at the N1-position of the imidazole ring: Alkylation or arylation under basic conditions.

Diversification of the benzene (B151609) ring: The chloro group at the 6-position can be substituted via nucleophilic aromatic substitution or used in transition metal-catalyzed cross-coupling reactions, although the latter can be challenging.

These libraries of compounds can then be screened for a variety of biological activities, leading to the identification of new lead compounds for drug development.

Scaffold Modification for Structure-Reactivity Exploration

The 2-Amino-6-chlorobenzimidazole scaffold allows for systematic modifications to explore structure-reactivity relationships. By altering the electronic and steric properties of the molecule, chemists can fine-tune its reactivity and, consequently, the properties of the resulting derivatives.

Structure-activity relationship (SAR) studies on derivatives of 2-aminobenzimidazole have revealed that the nature of the substituent at the 2-amino position is often crucial for biological activity. For example, in some classes of enzyme inhibitors, a primary or secondary amine at this position is essential for activity. pharmaffiliates.com

Development of Synthetic Pathways for Advanced Chemical Building Blocks

Beyond its direct use in the synthesis of complex molecules, 2-Amino-6-chlorobenzimidazole can be converted into more advanced chemical building blocks. These intermediates can then be used in multi-step syntheses of highly complex target molecules.

For instance, the 2-amino group can be transformed into other functional groups, such as a nitro group or a halogen, via diazotization reactions. These new functional groups can then participate in a different set of chemical transformations, expanding the synthetic utility of the original scaffold.

Furthermore, the chloro group can be a handle for more complex transformations. For example, under specific conditions, it can be displaced by other nucleophiles or participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, thereby creating more elaborate molecular architectures. The development of efficient and selective methods for these transformations is an active area of research. nih.gov

Future Research Directions and Unexplored Avenues

Catalyst Development for Efficient and Selective Transformations

The synthesis and functionalization of benzimidazoles and their derivatives are often reliant on catalytic processes. Future research should focus on developing novel catalysts to enable efficient and highly selective chemical transformations of 2-Amino-6-chlorobenzimidamide. The development of chiral 2-aminobenzimidazole (B67599) derivatives as organocatalysts for enantioselective reactions has already been demonstrated. researchgate.net This opens the door to exploring similar catalytic systems for transformations involving this compound.

Key areas for catalyst development include:

Metal-Based Catalysts : Investigations into transition metal catalysts, such as palladium and cobalt, could yield efficient methods for synthesis and functionalization. researchgate.netnih.gov For instance, palladium-catalyzed carboamination reactions have been successfully used to construct 2-aminoimidazole products, a strategy that could be adapted for benzimidamides. nih.gov Similarly, cobalt-catalyzed aerobic oxidative cyclization presents a facile route to 2-aminobenzimidazoles and could be optimized for chlorinated analogs. researchgate.net

Organocatalysts : Chiral guanidines derived from benzimidazoles have been used in enantioselective α-amination of 1,3-dicarbonyl compounds. researchgate.net Developing chiral organocatalysts derived from or for the transformation of this compound could lead to the synthesis of valuable, highly functionalized chiral molecules. researchgate.net

Nanocatalysts : The application of nanosized catalysts for the synthesis of benzimidazole (B57391) derivatives under mild and solvent-free conditions has been reported. researchgate.net Research into similar nanocatalysts could provide environmentally friendly and efficient synthetic routes.

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Potential Application | Rationale & Supporting Findings |

| Palladium (Pd) | C-N and C-C bond formation, cross-coupling reactions. | Successfully used in carboamination to synthesize 2-aminoimidazoles from N-propargyl guanidines and aryl triflates. nih.gov |

| Cobalt (Co) | Aerobic oxidative cyclization for synthesis. | Ligand- and additive-free cobalt-catalyzed synthesis of 2-aminobenzimidazoles from 2-aminoanilines is established. researchgate.net |

| Chiral Guanidines | Enantioselective functionalization. | Chiral 2-aminobenzimidazole derivatives have proven effective as organocatalysts in α-amination reactions. researchgate.net |

| Nanosized Catalysts | Environmentally benign synthesis. | Nanosized catalysts have been applied to one-pot, three-component condensation reactions to form benzimidazolylamino derivatives. researchgate.net |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques can serve as powerful tools for real-time monitoring of reactions involving this compound. Benzimidazole-containing fluorescent probes have been designed and synthesized to study molecular interactions. rsc.org

Future work could involve:

Developing Intrinsic Probes : Leveraging the inherent fluorescence of the benzimidamide core or its derivatives to monitor reaction progress without external probes. The spectroscopic properties of benzimidazole derivatives have been shown to be sensitive to their solvent environment and interactions with biomolecules like bovine serum albumin (BSA). rsc.org

Time-Resolved Spectroscopy : Employing time-resolved fluorescence or absorption spectroscopy to study the dynamics of short-lived intermediates in catalytic cycles or photochemical reactions.

In-Situ Reaction Monitoring : Integrating techniques like FT-IR and NMR spectroscopy directly into reaction vessels to gain immediate feedback on reactant consumption, and product and byproduct formation. uobaghdad.edu.iquobaghdad.edu.iq

Integration with Machine Learning for Synthetic Route Prediction

The complexity of synthesizing substituted heterocyclic compounds makes machine learning (ML) an attractive tool for predicting viable synthetic pathways. By training on vast reaction datasets, ML models can propose novel and efficient routes, reducing the need for extensive empirical experimentation. arxiv.orgnih.gov

Key applications include:

Retrosynthetic Analysis : Employing ML models like Neuralsym, which integrates with beam search, for retrosynthetic planning. arxiv.org This can predict potential precursor molecules for this compound, breaking it down into simpler, commercially available starting materials. arxiv.org

Reaction Outcome Prediction : Using forward reaction prediction models, such as those based on the Transformer architecture, to assess the feasibility of proposed synthetic steps. arxiv.org This "round-trip" approach, which combines retrosynthesis and forward prediction, serves as a powerful in silico substitute for initial wet lab experiments. arxiv.org

Optimizing Synthesizability : A significant challenge in drug discovery is that computationally designed molecules are often difficult to synthesize. arxiv.org AI models can be optimized not just for desired properties but also for synthesizability, ensuring that generated candidates are practically accessible. youtube.com

Exploration of Novel Supramolecular Assemblies

The benzimidazole scaffold is well-known for its ability to form diverse supramolecular structures through non-covalent interactions like metal coordination, hydrogen bonding, and π-π stacking. researchgate.net The specific substituents on this compound—the amino and chloro groups—offer unique handles to control and direct these assembly processes.

Future research could focus on:

Metal-Organic Frameworks (MOFs) : Using the nitrogen atoms of the imidamide group as coordination sites for metal ions to construct novel MOFs. The properties of these materials could be tuned by varying the metal center and the connectivity. researchgate.net

Hydrogen-Bonded Networks : The amino group and the N-H of the imidazole (B134444) ring are excellent hydrogen bond donors and acceptors. These can be exploited to form intricate one-, two-, or three-dimensional networks with predictable topologies and properties. researchgate.net

Anion Recognition : The benzimidazole moiety can be incorporated into receptor designs for anion binding through a combination of hydrogen bonding and electrostatic interactions. researchgate.net The electron-withdrawing nature of the chlorine atom in this compound could enhance its anion binding capabilities.

Table 2: Driving Forces for Supramolecular Assembly of Benzimidamide Derivatives

| Interaction Type | Participating Groups | Potential Resulting Structure |

| Metal Coordination | Imidazole ring nitrogens | Metal-Organic Frameworks (MOFs), coordination polymers, discrete complexes. researchgate.net |

| Hydrogen Bonding | Amino group, Imidazole N-H | Extended networks, gels, liquid crystals. researchgate.netrsc.org |

| π-π Stacking | Benzene (B151609) and imidazole rings | Columnar stacks, fibrous aggregates in gels. researchgate.netrsc.org |

| Hydrophobic Interactions | Benzyl group | Assembly in aqueous media. researchgate.net |

Design of Responsive Materials Incorporating Benzimidamide Moieties

"Smart" or stimuli-responsive materials can change their properties in response to external cues. nih.gov Incorporating the this compound moiety into polymers or other materials could imbue them with responsiveness to various stimuli.

Potential avenues for exploration include:

pH-Responsive Materials : The basic amino group and the imidazole ring can be protonated or deprotonated depending on the pH. This change in charge can trigger conformational changes or alter the solubility of a polymer containing this moiety, making it useful for drug delivery systems. nih.gov

Redox-Responsive Systems : The benzimidamide structure could potentially be integrated into systems that respond to changes in the redox environment. nih.gov

Enzyme-Responsive Materials : Materials can be designed to respond to specific enzymes present in a biological environment, allowing for targeted release of therapeutic agents. nih.gov The benzimidamide core could serve as a recognition site or a cleavable linker in such systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.